2-chloro-N-(2-methylquinolin-8-yl)-5-nitrobenzamide
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Overview
Description
2-chloro-N-(2-methylquinolin-8-yl)-5-nitrobenzamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a chlorine atom, a nitro group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methylquinolin-8-yl)-5-nitrobenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The chlorination of the quinoline ring is carried out using thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the amide linkage by reacting the chlorinated quinoline derivative with 2-methylquinoline-8-amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methylquinolin-8-yl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide linkage can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Major Products Formed
Reduction: Formation of 2-amino-N-(2-methylquinolin-8-yl)-5-nitrobenzamide.
Substitution: Formation of various substituted quinoline derivatives.
Hydrolysis: Formation of 2-methylquinoline-8-amine and 5-nitrobenzoic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating infectious diseases and cancer.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methylquinolin-8-yl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting key enzymes involved in cellular processes.
Interacting with DNA: Intercalating into DNA and disrupting replication and transcription.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-methylquinolin-8-yl)acetamide
- 2-chloro-N-(2-methylquinolin-8-yl)benzamide
- 2-chloro-N-(2-methylquinolin-8-yl)-4-nitrobenzamide
Uniqueness
2-chloro-N-(2-methylquinolin-8-yl)-5-nitrobenzamide is unique due to the presence of both a nitro group and a chlorine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C17H12ClN3O3 |
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Molecular Weight |
341.7 g/mol |
IUPAC Name |
2-chloro-N-(2-methylquinolin-8-yl)-5-nitrobenzamide |
InChI |
InChI=1S/C17H12ClN3O3/c1-10-5-6-11-3-2-4-15(16(11)19-10)20-17(22)13-9-12(21(23)24)7-8-14(13)18/h2-9H,1H3,(H,20,22) |
InChI Key |
QFTCZIXEXHBGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C=C1 |
Origin of Product |
United States |
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